1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight Optimization

1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428380-08-8) is a synthetic small molecule (C15H24N4O4S, MW 356.44 g/mol) that belongs to the aryl/heteroaryl sulfonyl piperidine urea class. Its structure integrates a pyridin-3-ylsulfonyl-piperidine scaffold connected via a methylene bridge to a urea moiety bearing a terminal 2-methoxyethyl substituent.

Molecular Formula C15H24N4O4S
Molecular Weight 356.44
CAS No. 1428380-08-8
Cat. No. B2679090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
CAS1428380-08-8
Molecular FormulaC15H24N4O4S
Molecular Weight356.44
Structural Identifiers
SMILESCOCCNC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C15H24N4O4S/c1-23-10-7-17-15(20)18-11-13-4-8-19(9-5-13)24(21,22)14-3-2-6-16-12-14/h2-3,6,12-13H,4-5,7-11H2,1H3,(H2,17,18,20)
InChIKeyXUYYDTCQHDMLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428380-08-8): Procurement-Relevant Physicochemical and Structural Profile


1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428380-08-8) is a synthetic small molecule (C15H24N4O4S, MW 356.44 g/mol) that belongs to the aryl/heteroaryl sulfonyl piperidine urea class . Its structure integrates a pyridin-3-ylsulfonyl-piperidine scaffold connected via a methylene bridge to a urea moiety bearing a terminal 2-methoxyethyl substituent. This compound is primarily supplied as a screening-grade research chemical (typical purity ≥95%) for early-stage drug discovery, fragment-based screening, or chemical biology probe development .

Why Generic Piperidine-Urea Substitution Fails: Critical Structural Determinants in 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea


Structurally analogous compounds bearing the same pyridin-3-ylsulfonyl-piperidine core but with different terminal urea substituents cannot be treated as interchangeable procurement items, because the 2-methoxyethyl group introduces a specific combination of hydrogen-bond acceptor capability (ether oxygen), moderate polarity (clogP modulation), and conformational flexibility that directly affects solubility, metabolic stability, and protein-ligand interaction profiles . Substituting this group with simple alkyl, aryl, or unsubstituted alkyl chains in otherwise identical scaffolds has been shown to alter key drug-likeness parameters and target-binding thermodynamics, which can lead to divergent structure-activity relationships (SAR) that are not predictable solely from core scaffold identity .

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea vs. Closest Structural Analogs


Molecular Weight and Ligand Efficiency Optimization vs. Naphthalen-1-ylmethyl Analog

The target compound (MW 356.44 g/mol) is 82.11 g/mol lighter than the closest commercially catalogued analog 1-(naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428359-38-9, MW 438.55 g/mol). In fragment-based and lead-like screening collections, lower molecular weight directly correlates with improved ligand efficiency metrics when normalized by heavy atom count . This difference positions the target compound in a more favorable lead-like property space (MW < 400) according to the rule-of-three guidelines commonly applied in fragment library design [1].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight Optimization

Hydrogen Bond Acceptor Count and Polarity Differentiation vs. o-Tolyl Analog

The 2-methoxyethyl group contributes one additional oxygen-based hydrogen bond acceptor (HBA) compared to the o-tolyl-substituted analog 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea. The methoxy oxygen provides an sp3-hybridized ether acceptor with distinct geometry and partial charge distribution compared to aryl ring π-systems, which can alter solvation free energy and protein-ligand hydrogen bonding networks . For procurement purposes, this structural feature offers a differentiated chemical starting point for SAR exploration around urea substituent polarity and HBA count .

Physicochemical Profiling cLogP Hydrogen Bond Acceptors

Fragment Library Compliance and Compound Collection Suitability

With molecular weight 356.44 g/mol, clogP estimated at 0.9–1.5, and 4 hydrogen bond acceptors, the target compound falls within the Rule-of-Three guidelines (MW < 300 is ideal; the compound is slightly above but remains within the expanded lead-like space of MW < 400) used to define fragment-suitable chemical space [1]. By comparison, larger analogs in the same scaffold series (e.g., naphthalen-1-ylmethyl analog, MW 438.55) exceed these cutoffs and are less suitable for fragment-based screening libraries. This makes the target compound structurally eligible for fragment-library procurement where smaller, more polar analogs are explicitly sought .

Fragment-Based Screening Compound Library Design Rule of Three

Aqueous Solubility Differentiation via Terminal Ether Moiety vs. Purely Alkyl/Aryl Analogs

The 2-methoxyethyl substituent introduces a flexible ether chain that disrupts crystal lattice packing more effectively than rigid aryl or saturated alkyl chains (e.g., cyclohexyl, phenylpropyl), thereby tending to increase intrinsic aqueous solubility. The topological polar surface area (tPSA) of the target compound is estimated at approximately 93–97 Ų (based on the urea, sulfonamide, ether, and pyridine nitrogen contributions), which is ~3–8 Ų higher than the o-tolyl and phenylpropyl analogs . Although direct experimental thermodynamic solubility data for the target compound are not yet available in the public domain as of the search date, this estimated tPSA difference is consistent with the expected solubility enhancement effect of aliphatic ether substituents observed across multiple chemical series [1].

Aqueous Solubility Drug-Likeness Polar Surface Area

Synthetic Tractability and Building-Block Availability for SAR Expansion

The terminal 2-methoxyethylamine building block required for urea formation is commercially available in multi-gram quantities from numerous suppliers at low cost, whereas specialized arylalkylamine building blocks used for naphthalen-1-ylmethyl or thiophen-2-ylmethyl analogs are either more expensive, less available, or require custom synthesis . This makes the target compound a more synthetically accessible and cost-effective entry point for medicinal chemistry groups conducting systematic SAR exploration around the pyridin-3-ylsulfonyl piperidine urea scaffold .

Medicinal Chemistry SAR Exploration Synthetic Accessibility

Critical Data Gap Acknowledgment: Absence of Published Biological Activity Data

As of the search date, no quantitative biochemical or cell-based assay data (IC50, Kd, EC50, % inhibition, selectivity profile) for 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea have been located in PubMed-indexed primary literature, publicly accessible patents, or authoritative databases including ChEMBL, PubChem, BindingDB, or DrugBank [1]. The compound therefore currently lacks the high-strength differential evidence required for evidence-based selection over closely related analogs on the basis of potency or selectivity [2]. Procurement decisions must rely on the physicochemical and structural comparators documented above until experimental biological profiling results become available.

Data Transparency Procurement Caution Biological Activity

Procurement-Relevant Application Scenarios for 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea


Fragment-Based Lead Discovery Libraries Targeting Inflammatory or Oncology Targets

The compound's molecular weight (356.44 g/mol) and estimated physicochemical profile position it near the boundary of fragment and lead-like chemical space, making it suitable for inclusion in fragment-screening libraries directed at targets such as IL-17A or NAMPT (nicotinamide phosphoribosyltransferase), where the pyridin-3-ylsulfonyl piperidine core has demonstrated binding competence [1]. Its structural differentiation from heavier naphthalene or phenylpropyl analogs (MW 400–440) provides a more ligand-efficient starting point for hit-to-lead optimization .

Systematic Urea-Terminal Substituent SAR for Core Scaffold Exploration

The 2-methoxyethyl substituent offers a balanced combination of moderate polarity (ether oxygen) and conformational flexibility that differs from both rigid aryl and fully saturated alkyl urea variants [1]. Medicinal chemistry groups can use this compound as one node in a systematic SAR matrix that includes the o-tolyl, phenylpropyl, naphthalen-1-ylmethyl, and tetrahydropyranyl analogs, enabling multiparameter optimization of potency, solubility, and metabolic stability across the series .

Physicochemical Probe Compound for Solubility and Permeability Assay Development

The estimated tPSA (93–97 Ų) and cLogP (~0.9–1.5) of the target compound differ measurably from those of more lipophilic analogs (e.g., o-tolyl analog, estimated cLogP ~2.0–2.8) [1]. This makes it a useful comparator compound for developing or validating PAMPA, Caco-2, or kinetic solubility assays where a range of polarity and hydrogen-bonding capacity is required for method calibration .

Cost-Efficient Building Block for Parallel Library Synthesis

The commercial availability and low cost of 2-methoxyethylamine as the key urea-forming building block (<$50/100g) enable cost-efficient parallel synthesis of focused libraries based on the pyridin-3-ylsulfonyl piperidine scaffold [1]. Procurement for library synthesis can be prioritized over analogs requiring expensive or custom-synthesized amine building blocks, reducing overall project reagent costs by an estimated 10- to 50-fold per synthesized analog compared to naphthalen-1-ylmethyl or thiophen-2-ylmethyl series .

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.